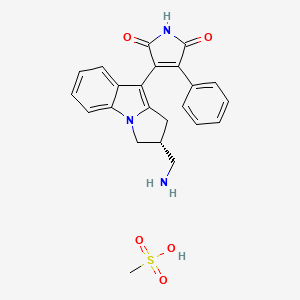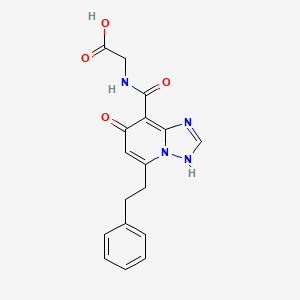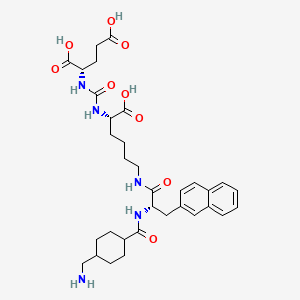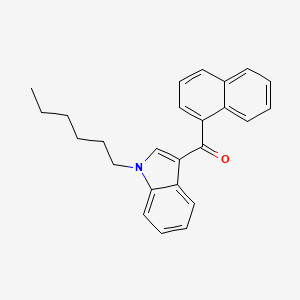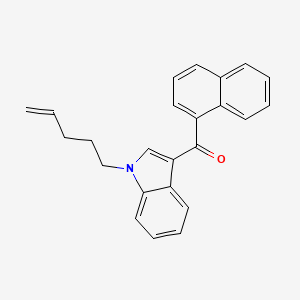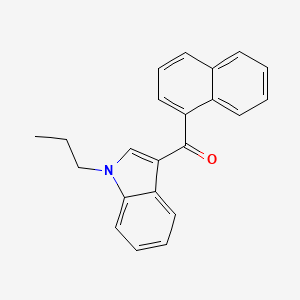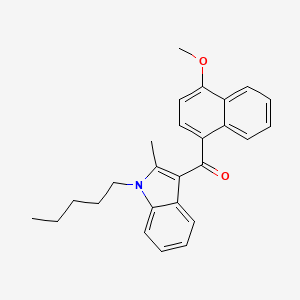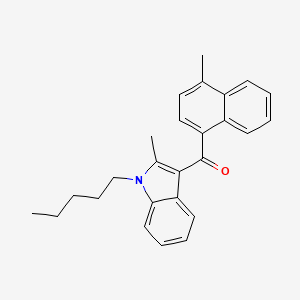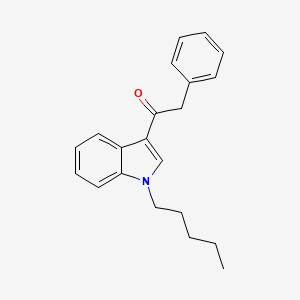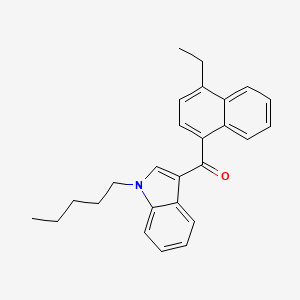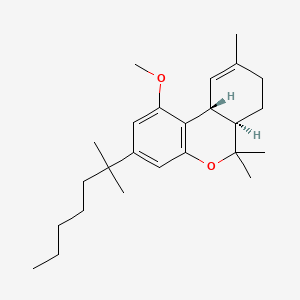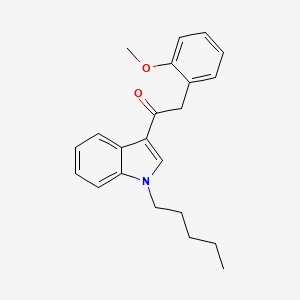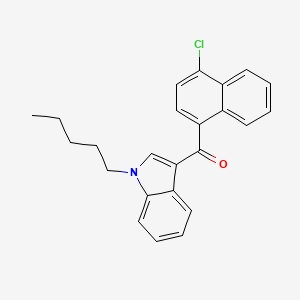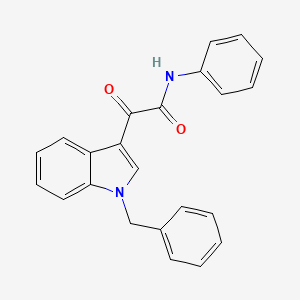
KI-7
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
KI-7 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Modulation von Adenosinrezeptoren und ihre Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: this compound wird in der Forschung zu zellulären Signalwegen und Rezeptorinteraktionen eingesetzt.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere bei Erkrankungen, die Adenosinrezeptoren betreffen.
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, wird this compound bei der Entwicklung neuer Arzneimittel und Forschungswerkzeuge eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Modulation der Aktivität von Adenosin-A2B-Rezeptoren. Es wirkt als positiver allosterischer Modulator und verstärkt die Reaktion des Rezeptors auf seinen natürlichen Liganden Adenosin. Diese Modulation beeinflusst verschiedene Signalwege, was zu Veränderungen in den zellulären Reaktionen führt. Die molekularen Zielstrukturen von this compound umfassen die Adenosin-A2B-Rezeptoren und zugehörige Signalproteine .
Wirkmechanismus
Target of Action
KI-7, also known as 2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide or N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide, is a positive allosteric modulator of the A2B adenosine receptor . The A2B adenosine receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, tissue protection, and immunomodulation .
Mode of Action
This compound potentiates the cAMP accumulation induced by the non-selective A2B adenosine receptor agonist NECA with an EC50 of 445.8 nM . It also enhances the cAMP accumulation induced by the selective A2B adenosine receptor agonist BAY 60-6583 and adenosine, with EC50s of 2390 nM and 2550 nM, respectively . By enhancing cAMP accumulation, this compound modulates the downstream signaling pathways associated with the A2B adenosine receptor.
Biochemical Pathways
The A2B adenosine receptor, the primary target of this compound, is coupled to the Gs protein, which activates adenylate cyclase. This leads to an increase in intracellular cAMP levels . Elevated cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of various target proteins and affecting cellular functions such as cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Its metabolism could be affected by enzymes such as cytochrome P450s, and its excretion could occur via renal or biliary routes .
Result of Action
The activation of the A2B adenosine receptor by this compound and the subsequent increase in cAMP levels can lead to various cellular effects. These may include changes in cell proliferation, differentiation, and apoptosis, depending on the specific cell type and context .
Biochemische Analyse
Biochemical Properties
N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide has been shown to interact with the A2B adenosine receptor . It potentiates the cAMP accumulation induced by the non-selective A2B adenosine receptor agonist NECA . It also enhances the cAMP accumulation induced by the selective A2B adenosine receptor agonist BAY 60-6583 as well as by adenosine .
Cellular Effects
In vitro studies have shown that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide can induce a significant increase in mRNA expression of Runx2 and Osterix in mesenchymal stem cells . It also induced a significant increase in cell viability in both differentiation stages . These findings suggest that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide may play a role in cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide involves its interaction with the A2B adenosine receptor . It acts as a positive allosteric modulator, enhancing the effects of both non-selective and selective A2B adenosine receptor agonists . This leads to an increase in cAMP accumulation, which can influence various cellular processes.
Vorbereitungsmethoden
Die Synthese von KI-7 umfasst mehrere Schritte. Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen hergestellt, beginnend mit dem entsprechenden Indolderivat. Der Syntheseweg beinhaltet die Bildung einer Amidbindung und anschließende Modifikationen, um die gewünschte Struktur zu erreichen.
Analyse Chemischer Reaktionen
KI-7 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die ihre funktionellen Gruppen verändern können.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Vergleich Mit ähnlichen Verbindungen
KI-7 ist einzigartig in seiner spezifischen Modulation von Adenosin-A2B-Rezeptoren. Zu den ähnlichen Verbindungen gehören:
NECA: Ein nicht-selektiver Adenosinrezeptoragonist.
BAY 60-6583: Ein selektiver Adenosin-A2B-Rezeptoragonist.
PSB 0777: Ein vollständiger Agonist des Adenosin-A2A-Rezeptors .
Diese Verbindungen unterscheiden sich in ihrer Selektivität und ihrem Wirkmechanismus, was die einzigartigen Eigenschaften von this compound bei der Modulation von Adenosin-A2B-Rezeptoren hervorhebt.
Eigenschaften
IUPAC Name |
2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMGZFRIEZRHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies in Dictyostelium discoideum mutants with altered cGMP formation, including KI-7, indicate that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) affects chemotaxis by influencing the regulation of guanylyl cyclase. [] While the mutant shows poor receptor-stimulated calcium uptake, it exhibits a prolonged cGMP response due to a defect in the deactivation of guanylyl cyclase. [, ] This suggests that N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) disrupts the normal feedback mechanisms that control cGMP levels, thereby affecting chemotactic signal transduction and the subsequent cellular movement. []
ANone: The molecular formula and weight information for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide are not provided in the research papers.
ANone: The research papers do not provide any spectroscopic data for N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound).
ANone: The provided research does not explore the material compatibility or stability of N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) under various conditions.
ANone: N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) is not described as a catalyst in the provided research. Its role appears to be related to influencing cellular signaling pathways rather than directly catalyzing chemical reactions.
ANone: The research papers do not mention any computational chemistry or modeling studies conducted on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound).
ANone: The research primarily focuses on N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) as a specific Dictyostelium discoideum mutant and does not investigate the effects of structural modifications on its activity.
ANone: The provided research papers do not address any of these aspects related to N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound). The studies primarily focus on the compound's impact on cellular signaling and chemotaxis in Dictyostelium discoideum.
A: A crucial milestone in understanding N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (this compound) was its identification as a Dictyostelium discoideum mutant with a specific defect in guanylyl cyclase regulation. [, ] This finding provided valuable insights into the role of cGMP in chemotaxis and the complex interplay between cAMP receptors and guanylyl cyclase activity. [, ] Further research on this mutant could contribute to a more comprehensive understanding of chemotactic signaling pathways and the development of potential therapeutic targets for diseases involving aberrant cell migration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
